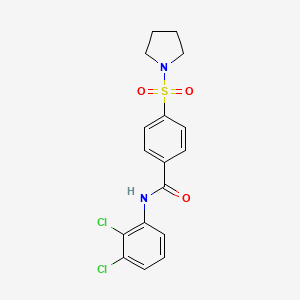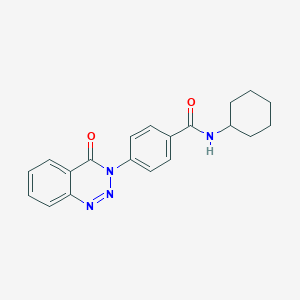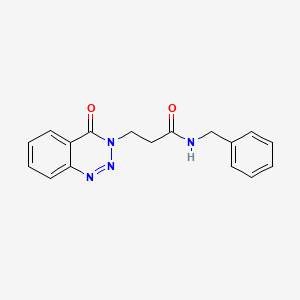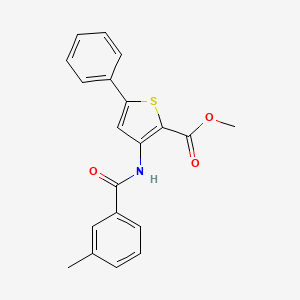
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, also known as 2,3-DCPA, is a synthetic organosulfur compound with a broad range of applications in scientific research. It is a colorless solid that is insoluble in water and has a low melting point. 2,3-DCPA has been studied for its potential as an inhibitor of enzymes, as a substrate for research in metabolic pathways, and as a tool for investigating the effects of environmental pollutants.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 and cytochrome P450, which are involved in inflammation and drug metabolism, respectively. It has also been used as a substrate for research in metabolic pathways, such as the glucuronidation and sulfation of drugs. Additionally, N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used as a tool for investigating the effects of environmental pollutants, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs).
Mécanisme D'action
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is an inhibitor of enzymes, such as cyclooxygenase-2 and cytochrome P450. It works by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It is also a substrate for research in metabolic pathways, such as glucuronidation and sulfation. It binds to the enzyme responsible for the reaction and is converted into the desired product.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in inflammation and drug metabolism. It has also been shown to inhibit the activity of enzymes involved in the glucuronidation and sulfation of drugs. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, as well as neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis method is straightforward. Additionally, it is soluble in organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to its use. It is not soluble in water, and its low melting point makes it difficult to use in experiments that require high temperatures.
Orientations Futures
There are several possible future directions for N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide research. One potential area of research is to explore its potential as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, its potential as a tool for investigating the effects of environmental pollutants, such as PCBs and PCDDs, should be investigated further. Furthermore, its potential as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases should be explored. Finally, its safety profile should be studied in order to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be synthesized from the reaction of 3-chloro-4-hydroxybenzoic acid and pyrrolidine-1-sulfonyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by recrystallization. The yield of the reaction is typically high, up to 95%.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-14-4-3-5-15(16(14)19)20-17(22)12-6-8-13(9-7-12)25(23,24)21-10-1-2-11-21/h3-9H,1-2,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNFFKGVYJQRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)
![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B6524199.png)
![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)


![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)

![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)
